molecular formula C6H12F3NOSi B030819 N-Methyl-N-(trimethylsilyl)trifluoroacetamide CAS No. 24589-78-4

N-Methyl-N-(trimethylsilyl)trifluoroacetamide

Cat. No. B030819
CAS RN: 24589-78-4
M. Wt: 199.25 g/mol
InChI Key: MSPCIZMDDUQPGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

MSTFA is synthesized through the electrochemical silylation of chlorodifluoroacetamides, leading to difluoro(trimethylsilyl)acetamides, which are precursors for various organic transformations (Bordeau, Frébault, Gobet, & Picard, 2006). Additionally, it can be prepared from N-trifluoroacetyl-o-trimethylsilyl-phenolalkylamines through selective N-acylation (Donike, 1975).

Molecular Structure Analysis

The molecular structure of MSTFA derivatives, such as N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide, showcases its ability to complex carbonyl groups more effectively than similar reagents, thereby enhancing its utility in synthesis (Mathieu & Ghosez, 1997). Quantum chemical studies and X-ray analysis have been conducted to examine the structure and reactivity of MSTFA and its derivatives (Sterkhova, Lazarev, & Lazareva, 2019).

Chemical Reactions and Properties

MSTFA is involved in various chemical reactions, including the synthesis of difluoro(trimethylsilyl)acetamides and the trimerization of trifluoroacetone. It acts as a derivatizing agent for trimethylsilylation, facilitating the analysis of organic compounds by GC-MS (Ishihara, Miwatashi, Kuroboshi*, & Utimoto, 1991).

Physical Properties Analysis

The physical properties of MSTFA, including its boiling point, density, and solubility in organic solvents, are crucial for its application in organic synthesis and analytical chemistry. These properties determine its reactivity and suitability as a silylating agent for specific substrates.

Chemical Properties Analysis

The chemical properties of MSTFA, such as its reactivity with various functional groups (amines, alcohols, carboxylic acids), its stability under different conditions, and its role in promoting specific reactions (e.g., Diels-Alder reactions, cycloadditions), highlight its versatility in organic chemistry (Mathieu & Ghosez, 2002).

Scientific Research Applications

Analytical Methods of Steroid Estrogens

MSTFA is widely used in the environmental science and ecological toxicology field, particularly for derivatizing hydroxyl and ketone groups in steroids. It aids in the formation of trimethylsilyl (TMS) derivatives, which are crucial for analyzing steroid estrogens in environmental samples like water and sediment (Bi, 2015).

Derivatization for Gas Chromatography

MSTFA is employed for the trifluoroacetylation of amine, hydroxyl, and thiol groups. This process creates neutral trifluoroacetamides, which are volatile and elute early in gas chromatography, enhancing analytical accuracy (Donike, 1973).

Mass Spectrometric Estimation

In combined gas chromatography and mass spectrometry, MSTFA is used for preparing derivatives of phenolalkylamines, offering stability and aiding in detailed analysis (Donike, 1975).

Derivatization of Iminodicarboxylic Acids

MSTFA is part of a derivatizing reagent mix used for the N-trifluoroacetylation and O-trimethylsilylation of iminodicarboxylic acids, leading to derivatives that can be analyzed via gas chromatography-mass spectrometry (Kawashiro et al., 1985).

Suitability as a Derivatization Reagent

A study evaluated the suitability of MSTFA for derivatizing hormones like estrone and 17alpha-ethinylestradiol, indicating its potential limitations in certain contexts (Shareef et al., 2004).

Stereospecific Derivatization

MSTFA is used for protecting hydroxyl groups in the analysis of amphetamines, phenol alkylamines, and hydroxyamines. It facilitates the separation of enantiomers in capillary gas-liquid chromatography (Shin & Donike, 1996).

Hydrophobicity Improvement in Ti-MCM-41

MSTFA has been employed for the trimethylsilylation of Ti-MCM-41, enhancing its hydrophobicity, which is beneficial in certain chemical processes (Bu & Rhee, 2000).

Comprehensive GC-MS Profiling

MSTFA's role in gas chromatography-mass spectrometry-based metabolome preparation protocols was studied, aiming for global, reliable, and reproducible metabolite profiling of leukemia cells (Yue et al., 2018).

Zinc-Catalyzed Dehydration of Amides

MSTFA was used as a dehydration reagent in the zinc-catalyzed conversion of amides to nitriles, showcasing its utility in organic synthesis (Enthaler & Inoue, 2012).

Safety And Hazards

MSTFA is flammable and causes skin and eye irritation . It may also cause respiratory irritation . It should be handled with care, using personal protective equipment and avoiding inhalation, ingestion, and contact with skin and eyes . It should be used only in well-ventilated areas or outdoors .

Future Directions

MSTFA is likely to continue being used as a silylating reagent in GC-MS analysis due to its ability to form volatile derivatives . It may also find continued use in the detection of steroid hormones and as a pharmaceutical intermediate .

properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-trimethylsilylacetamide
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InChI

InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPCIZMDDUQPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(F)(F)F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NOSi
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DSSTOX Substance ID

DTXSID5067003
Record name Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)-
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Molecular Weight

199.25 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name N-Methyl-N-(trimethylsilyl)trifluoroacetamide
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Product Name

N-Methyl-N-(trimethylsilyl)trifluoroacetamide

CAS RN

24589-78-4
Record name N-Methyl-N-(trimethylsilyl)trifluoroacetamide
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Record name N-Methyl-N-(trimethylsilyl)trifluoroacetamide
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Record name MSTFA
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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